2-[1-oxo-1-(piperidin-1-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[1-oxo-1-(piperidin-1-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a piperidine ring and an isoindole moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-oxo-1-(piperidin-1-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of piperidine derivatives with isoindole compounds under controlled conditions. One common method involves the use of a piperidine derivative and an isoindole derivative in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-[1-oxo-1-(piperidin-1-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[1-oxo-1-(piperidin-1-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-oxo-1-(piperidin-1-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds with similar piperidine structures, such as piperine and evodiamine.
Isoindole derivatives: Compounds with isoindole moieties, such as phthalimide derivatives[][8].
Uniqueness
2-[1-oxo-1-(piperidin-1-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione is unique due to its combined piperidine and isoindole structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H18N2O3 |
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Molecular Weight |
286.33 g/mol |
IUPAC Name |
2-(1-oxo-1-piperidin-1-ylpropan-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H18N2O3/c1-11(14(19)17-9-5-2-6-10-17)18-15(20)12-7-3-4-8-13(12)16(18)21/h3-4,7-8,11H,2,5-6,9-10H2,1H3 |
InChI Key |
LEKWUAIEPXINPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCCCC1)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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